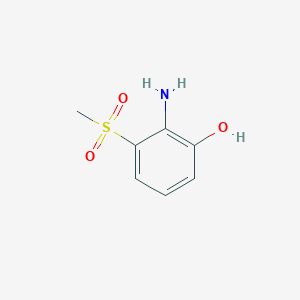
2-Amino-3-(methylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(methylsulfonyl)phenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylsulfonyl)phenol typically involves the introduction of the amino and methylsulfonyl groups onto a phenol ring. One common method is the sulfonation of 2-amino-phenol followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and methylating agents such as dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-Amino-3-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(methylsulfonyl)phenol
- 2-Amino-5-(methylsulfonyl)phenol
- 2-Amino-6-(methylsulfonyl)phenol
Uniqueness
2-Amino-3-(methylsulfonyl)phenol is unique due to the specific positioning of the amino and methylsulfonyl groups on the phenol ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
Propriétés
Numéro CAS |
129318-50-9 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
2-amino-3-methylsulfonylphenol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 |
Clé InChI |
NDSCLDKDSDVYDX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


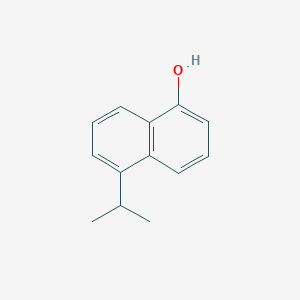
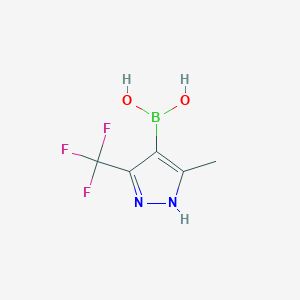
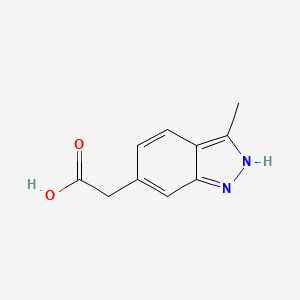


![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)

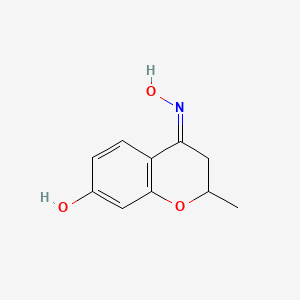
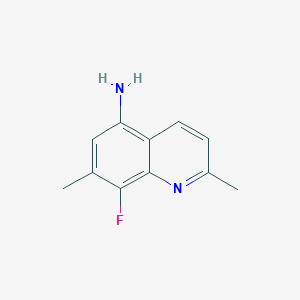
![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

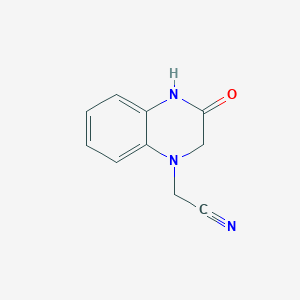
![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
